4-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
4-Bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a brominated sulfonamide derivative featuring a tetrahydroquinolinone scaffold. Its molecular formula is C₁₈H₁₇BrN₂O₃S (MW: 373.25 g/mol), with a logP value of 4.0957, indicating moderate lipophilicity . The compound includes a sulfonamide group (-SO₂NH-) linked to a brominated benzene ring and a 1-ethyl-2-oxo-tetrahydroquinoline moiety.
Properties
IUPAC Name |
4-bromo-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c1-2-20-16-9-6-14(11-12(16)3-10-17(20)21)19-24(22,23)15-7-4-13(18)5-8-15/h4-9,11,19H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVFAJSLAJFVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting bromoquinoline is then reacted with benzenesulfonamide in the presence of a suitable base such as triethylamine or pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Biological Activities
The compound has shown promising biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that compounds similar to 4-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibit significant antibacterial properties. For instance, derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain sulfonamide derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL against Salmonella enterica and 0.097 µg/mL against Streptococcus pyogenes .
Anticancer Properties
Quinoline derivatives are known for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For example, related compounds have shown activity against various cancer cell lines with IC50 values indicating effective cytotoxicity . The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
Anti-parasitic Activity
In addition to antibacterial and anticancer properties, there is emerging evidence supporting the anti-parasitic effects of quinoline derivatives. A related study highlighted the potential of sulfonamides in treating Trypanosoma brucei, the causative agent of sleeping sickness, with some compounds achieving IC50 values below 0.01 μg/mL .
Synthetic Routes
The synthesis of 4-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves several steps:
- Formation of Tetrahydroquinoline Core : This can be achieved through a Pictet-Spengler reaction.
- Bromination : The introduction of the bromine atom is done via electrophilic aromatic substitution.
- Sulfonamide Formation : The final step involves the reaction with sulfonamide to yield the target compound.
Case Studies
Several case studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Derivatives
Compound 1d : 4-[(E)-2-{3-(4-Bromophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-Yl}Ethenyl]Benzene-1-Sulfonamide
- Structure: Features a quinazolinone core instead of tetrahydroquinolinone, with a trans-ethenyl bridge and a bromophenyl group.
- Physical Properties : Melting point (211–212°C), IR peaks at 3,335 cm⁻¹ (N-H stretch) and 1,683 cm⁻¹ (C=O lactam) .
- NMR Data : ¹H-NMR signals at δ 7.93 (ethenyl H) and δ 7.4 (NH₂ sulfonamide); ¹³C-NMR confirms carbonyl (161.1 ppm) and aromatic carbons .
N-Sulfonyl Derivatives (8c, 8d, 8e)
- 8c (Fluoro-substituted): MW 691 g/mol, m.p. 135.0–135.4°C, 77% yield. Features dual fluorobenzenesulfonamide groups and a tetrahydroisoquinoline moiety .
- 8d (Chloro-substituted) : MW 723–727 g/mol, m.p. 220.0–224.5°C (decomp.), 60% yield. Chlorine substituents enhance molecular weight and polarity .
- 8e (Bromo-substituted) : Undisclosed m.p. and yield. Bromine increases lipophilicity (logP ~4.1–4.5 estimated) compared to 8c/8d .
- Comparison: Halogen substitution (Br vs. Cl/F) correlates with increased molecular weight and lipophilicity. The tetrahydroisoquinoline group in 8c–8e may enhance metabolic stability over the ethyl-oxo-quinoline in the target compound.
Brominated Sulfonamides with Varied Acyl Groups
BE18210 : 4-Bromo-N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzene-1-Sulfonamide
- Structure: Replaces the ethyl-oxo group with a propanoyl chain.
- Molecular Weight : 423.3241 g/mol (vs. 373.25 g/mol for the target compound) .
4-Bromo-N-(1-Cyclopropanecarbonyl-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzene-1-Sulfonamide
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Yields : Brominated derivatives (e.g., target compound, 8e) often exhibit lower yields compared to fluoro/chloro analogs due to bromine’s steric and electronic effects .
- Solubility Trends : Compounds with smaller substituents (e.g., ethyl-oxo) show higher aqueous solubility (logSw = -4.19 for the target compound) than bulkier analogs (e.g., cyclopropanecarbonyl) .
- Biological Activity : The lactam group in the target compound and Compound 1d may enhance hydrogen bonding with biological targets, such as enzymes or receptors .
Biological Activity
4-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is , with a molecular weight of approximately 363.21 g/mol. The compound features a bromine atom, a sulfonamide group, and a tetrahydroquinoline moiety, which contribute to its unique chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer treatment and antimicrobial properties.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to tetrahydroquinoline derivatives. For example:
- In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cells. The IC50 values for these compounds often range from 0.08 µM to 0.99 µM depending on the specific structural modifications .
The mechanism by which 4-bromo-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its effects may involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways that promote cancer growth.
- DNA/RNA Interference : It may bind to nucleic acids, affecting gene expression and protein synthesis .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Its sulfonamide group is known for conferring antibacterial properties.
Antibacterial Studies
Studies have shown that related compounds exhibit significant inhibitory activity against gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 125–250 μg/mL .
Case Studies
A notable case study involved the synthesis of various sulfanilamide derivatives based on the tetrahydroquinoline structure. These derivatives were tested for their cytotoxic effects against gastric carcinoma cell lines (BGC-823 and MGC-803). One derivative showed an IC50 value of 0.4 ± 0.1 μM against MGC-803 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
